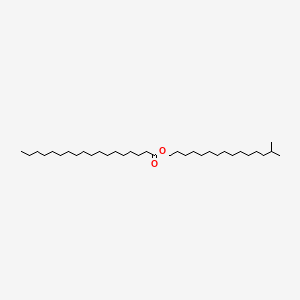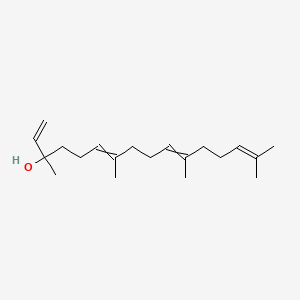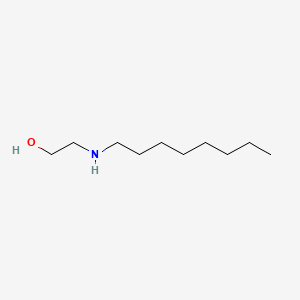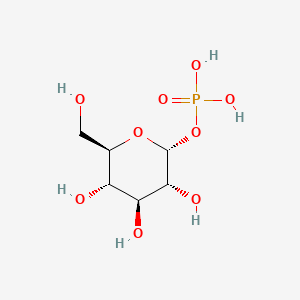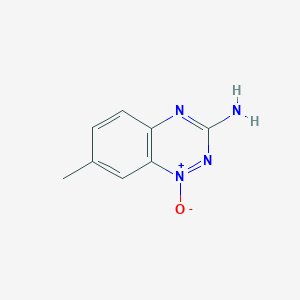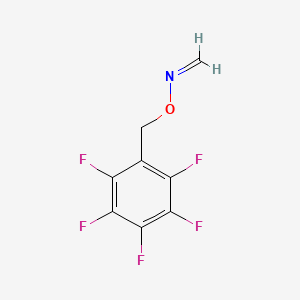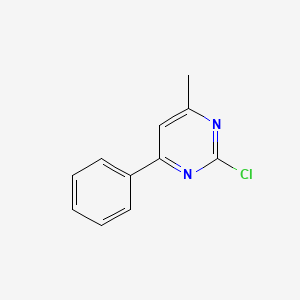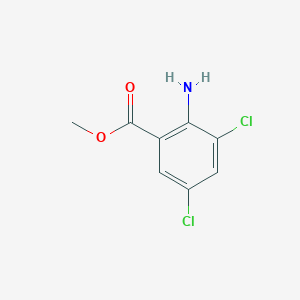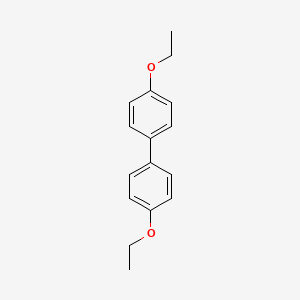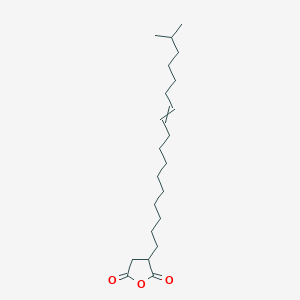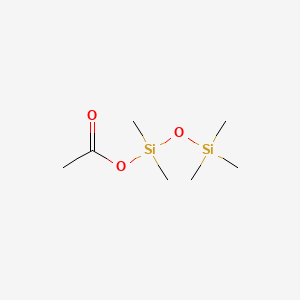
Pentamethyldisiloxanyl acetate
概要
説明
Pentamethyldisiloxanyl acetate, also known as 1,1,1,3,3-PENTAMETHYL-3-ACETOXYDISILOXANE, is a liquid substance . It belongs to the chemical family of organosilanes . It is used as a chemical intermediate .
Synthesis Analysis
The synthesis of Pentamethyldisiloxanyl acetate involves a selective hydrosilylation of 2,5-norbornadiene with silane, catalyzed by a Pd complex in the presence of a bulky ligand R-MOP . The reaction was carried out in the presence of a slight excess of silane (molar ratio of 2,5-norbornadiene : pentamethyldisiloxanyl acetate = 1 : 1.05) .
Molecular Structure Analysis
The molecular formula of Pentamethyldisiloxanyl acetate is C7H18O3Si2 . Its average molecular weight is 234.440 Da .
Physical And Chemical Properties Analysis
Pentamethyldisiloxanyl acetate is a liquid . More specific physical and chemical properties are not available in the search results.
科学的研究の応用
-
Advanced Catalysis
- Application : Silica-based nanoparticles can be used as catalysts in various chemical reactions due to their unique physiochemical characteristics .
- Method : The nanoparticles are typically dispersed in the reaction mixture, where they can accelerate the rate of the reaction .
- Results : The use of these nanoparticles as catalysts can lead to increased reaction rates and improved yields .
-
Drug Delivery
- Application : Silica-based nanoparticles can be used for drug delivery applications .
- Method : Drugs can be loaded onto the nanoparticles, which are then introduced into the body. The nanoparticles can then release the drug at the target site .
- Results : This method can improve the efficiency of drug delivery and reduce side effects .
-
Environmental Remediation
- Application : Silica-based nanoparticles can be used for environmental remediation, such as the removal of pollutants from water .
- Method : The nanoparticles can adsorb pollutants from the water, effectively removing them .
- Results : This method can lead to cleaner water and a reduced impact on the environment .
-
Wastewater Treatment
Sure, here are a few more potential applications of silica-based nanoparticles, which might be relevant as “Pentamethyldisiloxanyl acetate” is a type of siloxane :
-
Biomedical Applications
- Application : Silica-based nanoparticles can be used in various biomedical applications, such as imaging, diagnostics, and therapeutics .
- Method : The nanoparticles can be functionalized with various biomolecules and used for targeted delivery, imaging, or therapy .
- Results : This can lead to improved diagnostics and treatment outcomes .
-
Material Science
- Application : Silica-based nanoparticles can be used in the development of advanced materials with unique properties .
- Method : The nanoparticles can be incorporated into various materials to enhance their properties, such as strength, durability, and functionality .
- Results : This can lead to the development of new materials with improved performance .
Certainly, here are two more potential applications of silica-based nanoparticles, which might be relevant as “Pentamethyldisiloxanyl acetate” is a type of siloxane :
-
Photopolymerization
- Application : Silica-based nanoparticles can be used in photopolymerization processes .
- Method : Photopolymerizable sequences are attached to free hydroxyl units of cellulose acetate chains in various proportions. After photochemical reactions, materials with multiple applications via photopolymerization are provided .
- Results : The addition of dimethacrylate comonomers augmented the polymerization rates and conversion degrees, leading to polymer networks with various microstructures .
-
Textiles and Films
- Application : Cellulose acetate, which can be synthesized from the acetylation of cellulose, has been thoroughly investigated for use as a cellulose alternative in a variety of applications .
- Method : Cellulose acetate exhibits high film-forming capacity due to its excellent solubility in many organic solvents .
- Results : It is used in various applications like textiles, thermoplastic, films, and cigarette filters .
Safety And Hazards
特性
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si2/c1-7(8)9-12(5,6)10-11(2,3)4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUKCHZOMPBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887710 | |
| Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethyldisiloxanyl acetate | |
CAS RN |
70693-47-9 | |
| Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethyldisiloxanyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

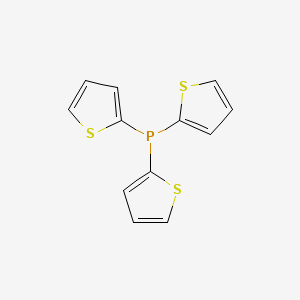
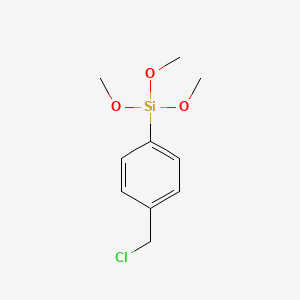
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)
